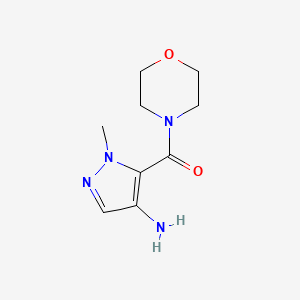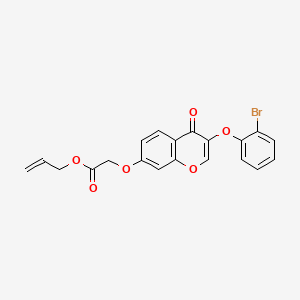![molecular formula C18H18N4O4 B2792831 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1209897-18-6](/img/structure/B2792831.png)
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry. These include the furan rings, pyrazolo[3,4-b]pyridine core, and the carboxamide group. These features could potentially confer a variety of biological activities to the compound .
Molecular Structure Analysis
The compound’s structure includes several aromatic rings (furan and pyrazolo[3,4-b]pyridine), which are likely to participate in pi-pi stacking interactions. The presence of nitrogen atoms in the rings also suggests potential for hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the furan rings, the pyrazolo[3,4-b]pyridine core, and the carboxamide group. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar groups (such as the carboxamide) could affect its solubility, stability, and reactivity .Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence as antibacterial agents. Researchers have explored their efficacy against both gram-positive and gram-negative bacteria. The furan nucleus is essential for the development of novel antibacterial agents. By modifying the furan structure, medicinal chemists have created innovative compounds with potential antimicrobial properties. These derivatives could address the global issue of microbial resistance by providing more effective and secure antimicrobial agents .
Anticancer Potential
Furan-containing compounds, including our target compound, have demonstrated anticancer properties. While specific studies on this compound are limited, the broader class of furan derivatives has shown promise in inhibiting cancer cell growth. Further research could explore its potential as an anticancer agent .
Anti-inflammatory and Analgesic Effects
Furan derivatives exhibit anti-inflammatory and analgesic activities. Although direct evidence for our compound is scarce, it shares structural features with other furans known for their anti-inflammatory effects. Investigating its impact on inflammatory pathways could provide valuable insights .
Antioxidant Properties
Furan-containing compounds often possess antioxidant properties. While we lack specific data on our compound, exploring its ability to scavenge free radicals and protect against oxidative stress could be worthwhile .
Anticonvulsant Potential
Pyrazole derivatives, which share similarities with our compound, have been investigated for their anticonvulsant effects. Although not directly studied, our compound’s structural features suggest it may have similar properties .
Anti-fibrotic Activity
Furan derivatives have been explored as potential anti-fibrotic agents. While our compound’s role in this area remains unexplored, its structural characteristics align with other compounds known to inhibit collagen synthesis. Investigating its impact on fibrosis-related pathways could be valuable .
Future Directions
properties
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-9-7-11(10(2)26-9)18(24)20-16-15-12(13-5-4-6-25-13)8-14(23)19-17(15)22(3)21-16/h4-7,12H,8H2,1-3H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYFEGCLUOYEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate](/img/structure/B2792750.png)
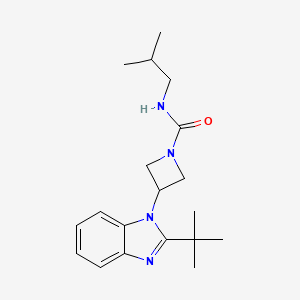
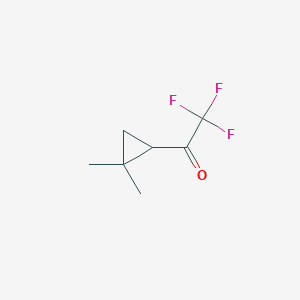
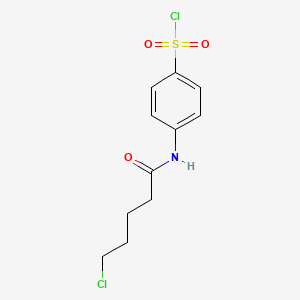
![N-(3-methylbutyl)-2-[6-oxo-3-(pyrrolidin-1-ylcarbonyl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2792756.png)
![2-(Benzylsulfonyl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2792758.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2792760.png)
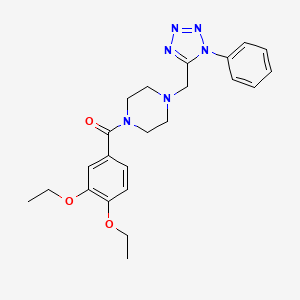
![2-Amino-6-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2792762.png)
![3,4-dimethoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzenesulfonamide](/img/structure/B2792763.png)

